5-Phenylpyridazin-3(2H)-one

Corrosion inhibition Mild steel protection Acidic media

5-Phenylpyridazin-3(2H)-one (CAS 78920-21-5, molecular formula C10H8N2O, molecular weight 172.18 g/mol) is a heterocyclic pyridazin-3(2H)-one derivative characterized by a phenyl substituent at the 5-position of the pyridazinone ring. This compound belongs to the pyridazin-3(2H)-one class, a 1,2-diazine scaffold that has attracted considerable interest due to its structural versatility and documented biological properties across pharmaceutical and agrochemical fields.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 78920-21-5
Cat. No. B3057297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylpyridazin-3(2H)-one
CAS78920-21-5
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)NN=C2
InChIInChI=1S/C10H8N2O/c13-10-6-9(7-11-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)
InChIKeyLXUBSTAJRVVVTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylpyridazin-3(2H)-one (CAS 78920-21-5): Core Scaffold Identity and Procurement Profile


5-Phenylpyridazin-3(2H)-one (CAS 78920-21-5, molecular formula C10H8N2O, molecular weight 172.18 g/mol) is a heterocyclic pyridazin-3(2H)-one derivative characterized by a phenyl substituent at the 5-position of the pyridazinone ring . This compound belongs to the pyridazin-3(2H)-one class, a 1,2-diazine scaffold that has attracted considerable interest due to its structural versatility and documented biological properties across pharmaceutical and agrochemical fields [1]. The 5-phenyl substitution pattern distinguishes this compound from other regioisomers and provides a baseline structure from which numerous derivatives have been developed for applications including anti-inflammatory, cardiovascular, antimicrobial, and herbicidal agents [2].

Why Generic 5-Phenylpyridazin-3(2H)-one Substitution Fails: Structural Determinants of Differential Performance


Substituting 5-Phenylpyridazin-3(2H)-one with other pyridazinone analogs is not scientifically equivalent because even minor structural modifications at the 5-position, 6-position, or N-2 position produce quantifiably different physicochemical and functional outcomes. The unsubstituted 5-phenyl pyridazinone core serves as a critical reference scaffold: introduction of a chloro group at the 6-position alters both the molecular weight and electronic profile (206.63 vs. 172.18 g/mol) [1], while N-2 benzyl substitution changes lipophilicity and hydrogen-bonding capacity, directly impacting measured performance metrics such as corrosion inhibition efficiency [2]. Structure-activity relationship (SAR) studies on phenylpyridazinone analogs demonstrate that modifications to the core scaffold produce differential IC50 values against specific biological targets, with the phenyl substitution pattern at the 5-position being essential for maintaining the molecular geometry required for target engagement [3]. These structural differences translate into measurable performance variations that preclude simple in-class interchangeability for research or industrial applications.

Quantitative Differentiation Evidence: 5-Phenylpyridazin-3(2H)-one vs. Structural Analogs


Corrosion Inhibition Efficiency: 5-Phenylpyridazin-3(2H)-one vs. 2-Benzyl-5-phenylpyridazin-3(2H)-one

In a direct head-to-head comparative study of pyridazinone derivatives as corrosion inhibitors for mild steel in 1 M HCl, 5-Phenylpyridazin-3(2H)-one (compound P1) demonstrated an inhibition efficiency of 82% at 10⁻³ M concentration, whereas the N-2 benzyl substituted analog 2-benzyl-5-phenylpyridazin-3(2H)-one (compound P2) achieved a higher inhibition efficiency of 90% under identical experimental conditions [1]. This 8 percentage-point difference is attributed to the enhanced adsorption capacity conferred by the additional benzyl substituent, which increases electron density and molecular coverage on the steel surface [1].

Corrosion inhibition Mild steel protection Acidic media

Structural Baseline: 5-Phenylpyridazin-3(2H)-one vs. 6-Chloro-5-phenylpyridazin-3(2H)-one

5-Phenylpyridazin-3(2H)-one (MW 172.18 g/mol, C10H8N2O) differs from its 6-chloro derivative (6-chloro-5-phenylpyridazin-3(2H)-one, CAS 68143-10-2, MW 206.63 g/mol, C10H7ClN2O) by the absence of the chlorine substituent at the 6-position [1]. This structural difference is functionally significant: the 6-chloro derivative serves as a key intermediate in agricultural chemistry, with derivatives exhibiting >90% insecticidal activity against Plutella xylostella at 100 mg/L and antifungal activity comparable to commercial agents . The unsubstituted 5-phenyl compound provides the core scaffold for diversification but lacks the reactive chlorine handle that enables downstream derivatization via nucleophilic substitution.

Agrochemical intermediate Structural comparison Molecular scaffold

Structural Comparison: 5-Phenylpyridazin-3(2H)-one vs. 6-Methyl-5-phenylpyridazin-3(2H)-one

5-Phenylpyridazin-3(2H)-one (MW 172.18 g/mol) and its 6-methyl analog 6-methyl-5-phenylpyridazin-3(2H)-one (CAS 63795-91-5, MW 186.21 g/mol) differ by a methyl substitution at the 6-position, resulting in a molecular weight increase of 14.03 g/mol and a calculated XLogP value of 1.2 for the methyl analog [1]. The presence of the methyl group increases both molecular weight and lipophilicity relative to the unsubstituted core, which may affect compound solubility and partitioning behavior in both synthetic and biological applications.

Structural differentiation Physicochemical properties Scaffold selection

Biological Target Engagement: Class-Level Selectivity Profile of Phenylpyridazinone Scaffold

The phenylpyridazinone scaffold, of which 5-Phenylpyridazin-3(2H)-one is the core structure, demonstrates class-level selectivity for trypanosomal phosphodiesterase TbrPDEB1 over human PDE isoforms. Studies on phenylpyridazinone analog NPD-001 (containing the 5-phenylpyridazin-3(2H)-one core) showed TbrPDEB1 IC50 of 4 nM and TbrPDEB2 IC50 of 3 nM [1]. Preliminary SAR analysis of selected phenylpyridazinone compounds on TbrPDEB1 and human PDEs shows large differences in inhibitory potency, indicating the potential for obtaining parasite-selective PDE inhibitors from this scaffold [1].

Phosphodiesterase inhibition Trypanosomiasis Target selectivity

Validated Application Scenarios for 5-Phenylpyridazin-3(2H)-one Procurement


Corrosion Inhibitor Baseline Scaffold for Mild Steel Protection

Researchers developing novel corrosion inhibitors for mild steel in acidic environments may procure 5-Phenylpyridazin-3(2H)-one as a baseline reference compound. The compound provides 82% inhibition efficiency at 10⁻³ M in 1 M HCl, serving as a benchmark against which N-substituted derivatives (e.g., 2-benzyl analog achieving 90%) can be quantitatively compared [1]. This enables rational SAR exploration of substituent effects on corrosion inhibition performance.

Synthetic Intermediate for Unsubstituted Core Pyridazinone Derivatives

Synthetic chemists requiring the unsubstituted 5-phenylpyridazin-3(2H)-one core for scaffold diversification should select this compound over the 6-chloro analog (MW 206.63 g/mol) when chlorine reactivity is not required or when a lower molecular weight, less lipophilic starting material is preferred [2]. The compound serves as the parent structure for generating libraries of pyridazinone derivatives through functionalization at positions other than C-6.

Anti-Trypanosomal Drug Discovery Scaffold

Medicinal chemistry programs targeting human African trypanosomiasis may utilize the 5-phenylpyridazin-3(2H)-one core as a validated starting scaffold for developing TbrPDEB1 inhibitors. Phenylpyridazinone analogs derived from this core demonstrate nanomolar potency against trypanosomal PDEs (TbrPDEB1 IC50 = 4 nM) with class-level evidence of selectivity over human PDE isoforms [3].

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